molecular formula C25H19ClN4O3 B11206697 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11206697
M. Wt: 458.9 g/mol
InChI Key: MBOSTPSTRXLAPB-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic or basic conditions, followed by cyclization and functional group modifications . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(1H-benzimidazol-2-yl)-N-(4-chlorophenyl)acetamide
  • 2-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)acetamide

Compared to these compounds, 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide may exhibit unique biological activities and chemical properties due to the presence of the pyrimido[1,2-a]benzimidazole core and the specific substituents on the phenyl rings .

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H19ClN4O3/c1-33-19-11-9-18(10-12-19)27-23(31)15-29-21-7-2-3-8-22(21)30-24(32)14-20(28-25(29)30)16-5-4-6-17(26)13-16/h2-14H,15H2,1H3,(H,27,31)

InChI Key

MBOSTPSTRXLAPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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